molecular formula C6H10 B7767666 2,4-Hexadiene CAS No. 68514-38-5

2,4-Hexadiene

Cat. No. B7767666
CAS RN: 68514-38-5
M. Wt: 82.14 g/mol
InChI Key: APPOKADJQUIAHP-GGWOSOGESA-N
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Description

2,4-Hexadiene is a natural product found in Solanum lycopersicum . It has a molecular formula of C6H10 and a molecular weight of 82.14 g/mol . The IUPAC name for 2,4-Hexadiene is (2E,4E)-hexa-2,4-diene .


Synthesis Analysis

The cationic homo- and copolymerizations of geometrical isomers of 2,4-hexadiene by various catalysts in toluene or nitroethane have been investigated . The polymers obtained from three geometrical isomers were all of the trans-1,4 structure and the polymerizability of the isomeric monomers increased in the order: trans–trans .


Molecular Structure Analysis

The 2,4-Hexadiene molecule contains a total of 15 bonds. There are 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, and 2 double bonds . The 2D chemical structure image of 2,4-Hexadiene is also called the skeletal formula, which is the standard notation for organic molecules .


Chemical Reactions Analysis

The Diels-Alder reaction of 2,4-Hexadiene with fumaric acid produced a pair of enantiomers . The Diels-Alder reaction always has the same pattern of bonds that form and break. Three pi bonds are broken, and two sigma bonds (and a pi bond) are formed. The result is a new six-membered ring .


Physical And Chemical Properties Analysis

2,4-Hexadiene has a molecular weight of 82.14 g/mol . The molecular formula of 2,4-Hexadiene is C6H10 .

Scientific Research Applications

  • Photoinduced Hydrogenation Catalysis : 2,4-Hexadiene has been studied for its behavior in photoinduced hydrogenation reactions when catalyzed by chromium carbonyl complexes. The selectivity of these reactions varies with different isomers of 2,4-Hexadiene and depends on the precatalyst used (Platbrood & Wilputte-Steinert, 1974).

  • Synthesis of Functional Polymers : It plays a crucial role in the synthesis of trans-1,4-Hexadiene, a key component in producing functional polymers and ethylene-propylene-diene-monomer (EPDM) terpolymers (Behr & Miao, 2005).

  • Triplet State Photoisomerization : The mechanism of s-trans-2,4-Hexadiene triplet interconversion has been explored, showing that its photoisomerization involves the interconversion of allylmethylene triplet intermediates (Saltiel et al., 2001).

  • Toxicity and Carcinogenicity Studies : Studies on 2,4-Hexadienal, which is structurally related to 2,4-Hexadiene, have shown it can cause forestomach necrosis, ulceration, and carcinoma in animal models. This raises concerns about its potential effects as a lipid peroxidation product in human diets (Chan et al., 2003).

  • Electrostatic Control in Photoisomerization : The role of electrostatic factors in the regioselectivity of photoisomerization of 2,4-Hexadiene derivatives has been studied, highlighting the influence of substituents on the diene's double bonds (Squillacote et al., 2004).

  • Catalytic Properties in Hydrogenation : The Cr(CO)3(CH3CN)3 complex catalyzes the 1,4-addition of hydrogen to 1,3-dienes like 2,4-Hexadiene, providing insights into low-temperature and low-pressure hydrogenation processes (Schroeder & Wrighton, 1974).

  • Atmospheric Chemistry Studies : The reactions of 2,4-Hexadiene with atmospheric constituents such as OH and NO2 radicals have been investigated, emphasizing its role in atmospheric chemistry and potential environmental impact (Jenkin et al., 2003).

Mechanism of Action

The increase in stability of 2,4-hexadiene over 1,3-hexadiene (both are conjugated) is due to the increased double bond substitution of the former, a factor noted earlier for simple alkenes . The stabilization of dienes by conjugation is less dramatic than the aromatic stabilization of benzene .

Safety and Hazards

2,4-Hexadiene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, keep away from sources of ignition, use only non-sparking tools, and ensure adequate ventilation .

properties

IUPAC Name

(2E,4E)-hexa-2,4-diene
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InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-6H,1-2H3/b5-3+,6-4+
Source PubChem
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InChI Key

APPOKADJQUIAHP-GGWOSOGESA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC
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Isomeric SMILES

C/C=C/C=C/C
Source PubChem
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Molecular Formula

C6H10
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DSSTOX Substance ID

DTXSID10859501
Record name (2E,4E)-2,4-Hexadiene
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Molecular Weight

82.14 g/mol
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Physical Description

Liquid, Colorless liquid; [Aldrich MSDS]
Record name Hydrocarbons, C4-10-unsatd.
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Product Name

2,4-Hexadiene

CAS RN

5194-51-4, 592-46-1, 68514-38-5
Record name trans,trans-2,4-Hexadiene
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Record name trans,trans-hexa-2,4-diene
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Record name 2,4-HEXADIENE, (2E,4E)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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